N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine
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Overview
Description
N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine is a synthetic organic compound that belongs to the class of sulfonyl pyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Morpholine Group: The morpholine group can be attached through nucleophilic substitution reactions.
Chlorination: The dichlorophenyl group can be introduced through chlorination reactions using reagents like thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-5-(methylsulfonyl)pyridin-2-amine
- N-(3,4-Dichlorophenyl)-5-(ethylsulfonyl)pyridin-2-amine
Uniqueness
N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine is unique due to the presence of the morpholine group, which may confer specific biological activity or chemical reactivity that is distinct from other similar compounds.
Properties
Molecular Formula |
C15H15Cl2N3O3S |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-5-morpholin-4-ylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C15H15Cl2N3O3S/c16-13-3-1-11(9-14(13)17)19-15-4-2-12(10-18-15)24(21,22)20-5-7-23-8-6-20/h1-4,9-10H,5-8H2,(H,18,19) |
InChI Key |
LTNLENFQMBGRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(C=C2)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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